![molecular formula C24H37NO3 B10782555 N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide](/img/structure/B10782555.png)
N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CD-554 is a small molecule drug initially developed by Galderma Holding SA. It has been investigated for its potential therapeutic applications, although its development status is currently discontinued . The compound has a molecular formula of C24H37NO3 and is known for its unique chemical structure and potential biological activities .
Méthodes De Préparation
The synthetic routes and reaction conditions for CD-554 involve several steps:
Starting Materials: The synthesis begins with commercially available starting materials, which undergo a series of chemical reactions to form the desired compound.
Reaction Conditions: Typical reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of CD-554 would involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
CD-554 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CD-554 into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve replacing one functional group in CD-554 with another, potentially altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
CD-554 has been explored for various scientific research applications, including:
Chemistry: In chemistry, CD-554 can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Medicine: Although its development is discontinued, CD-554 was initially investigated for its therapeutic potential in treating certain medical conditions.
Industry: In the industrial sector, CD-554 can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of CD-554 involves its interaction with specific molecular targets and pathways:
Molecular Targets: CD-554 is believed to interact with certain proteins or enzymes, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound may influence various signaling pathways, resulting in changes in cellular functions and processes. Understanding these pathways is crucial for elucidating the compound’s effects.
Comparaison Avec Des Composés Similaires
CD-554 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as cyclodextrins and their derivatives share some structural similarities with CD-554
Uniqueness: CD-554’s unique chemical structure and specific biological activities set it apart from other similar compounds
Propriétés
Formule moléculaire |
C24H37NO3 |
|---|---|
Poids moléculaire |
387.6 g/mol |
Nom IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]icosa-5,8,11-triynamide |
InChI |
InChI=1S/C24H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(27)25-20-22-28-23-21-26/h26H,2-8,11,14,17-23H2,1H3,(H,25,27) |
Clé InChI |
UCYNZECROVUBHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC#CCC#CCC#CCCCC(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(9Z,12Z)-N-[2-(4-Methylphenyl)-1-phenylethyl]octadeca-9,12-dienamide](/img/structure/B10782472.png)
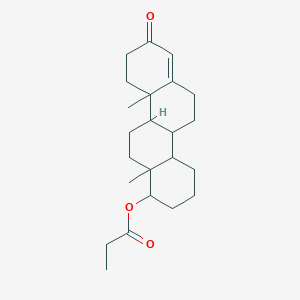

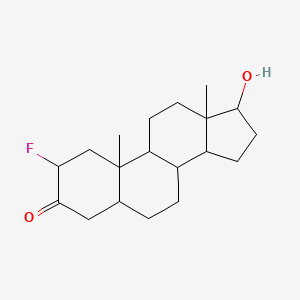
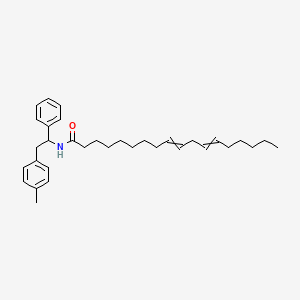

![2-[[4-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetic acid](/img/structure/B10782514.png)
![7-{3-[(Benzenesulfonyl)amino]bicyclo[2.2.1]heptan-2-yl}hept-5-enoic acid](/img/structure/B10782519.png)

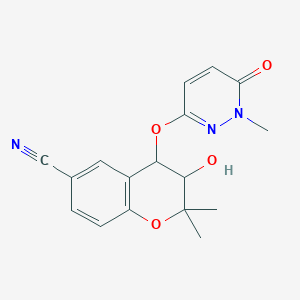
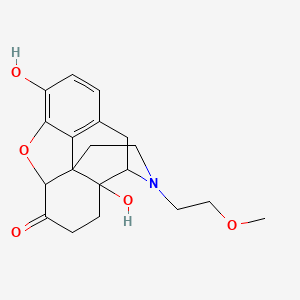
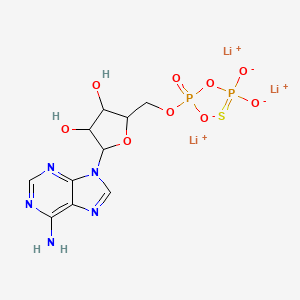
![7-(3-Benzenesulfonylamino-bicyclo[2.2.1]hept-2-yl)-hept-5-enoic acid](/img/structure/B10782549.png)
